Kif18A-IN-2 was developed through medicinal chemistry efforts aimed at optimizing the initial Kif18A inhibitor, BTB-1. The compound belongs to a class of inhibitors that target kinesin motor proteins, specifically those involved in mitotic processes. Its classification as a small-molecule inhibitor highlights its potential utility in pharmacological applications aimed at modulating cellular processes during mitosis.
The synthesis of Kif18A-IN-2 involves several key steps that focus on modifying the chemical structure of BTB-1 to enhance its selectivity and potency against Kif18A. The synthetic route typically includes:
The optimization process includes structure-activity relationship studies to identify substituents that enhance inhibitory effects while minimizing off-target interactions .
The molecular structure of Kif18A-IN-2 can be characterized by its complex arrangement of rings and functional groups designed to interact specifically with the Kif18A motor domain. Key structural features include:
Data from X-ray crystallography or NMR spectroscopy can provide detailed insights into the three-dimensional conformation of Kif18A-IN-2, elucidating how it fits into the binding site of the Kif18A protein.
Kif18A-IN-2 undergoes several chemical reactions during its interaction with Kif18A, primarily involving:
The efficacy of Kif18A-IN-2 can be quantitatively assessed through in vitro assays measuring its half-maximal inhibitory concentration (IC50) against Kif18A .
The mechanism by which Kif18A-IN-2 exerts its effects involves:
Data from cell line studies demonstrate that treatment with Kif18A-IN-2 results in significant mitotic defects, including prolonged metaphase and increased rates of cell death in sensitive cancer cell lines .
Kif18A-IN-2 exhibits several notable physical and chemical properties:
Relevant analyses such as melting point determination, solubility tests, and stability assessments under various conditions are essential for characterizing this compound .
Kif18A-IN-2 serves multiple scientific purposes:
Chromosomal instability is a pathognomonic feature of aggressive carcinomas—including triple-negative breast cancer, high-grade serous ovarian cancer, and aneuploid colorectal cancer—characterized by persistent errors in chromosome segregation during mitosis. This genomic chaos fuels tumor evolution, metastasis, and therapeutic resistance. Approximately 60–70% of solid tumors exhibit chromosomal instability, which correlates with poor prognosis and survival outcomes [1] [3] [8]. Unlike microsatellite instability, chromosomal instability generates extensive copy number alterations and whole-genome doubling events, creating unique molecular vulnerabilities exploitable for targeted therapy [3] [6].
Kinesin Family Member 18A is a mitotic kinesin motor protein that regulates chromosome congression and microtubule dynamics during cell division. Crucially, Kinesin Family Member 18A is dispensable in normal somatic cells but becomes essential for chromosomally unstable cancer cells to tolerate aberrant mitosis. Genetic depletion of Kinesin Family Member 18A induces mitotic arrest, multipolar spindles, and apoptosis in chromosomally unstable models while sparing diploid cells [1] [2] [5]. This differential dependency arises because chromosomally unstable cells exhibit amplified centrosomes, merotelic kinetochore attachments, and prolonged mitotic duration, increasing their reliance on Kinesin Family Member 18A’s microtubule-depolymerizing activity to prevent lethal chromosome missegregation [3] [7].
Early antimitotic agents (e.g., taxanes, vinca alkaloids) broadly disrupted microtubule dynamics but caused neurotoxicity and myelosuppression due to nondiscriminatory effects on dividing normal cells. Subsequent kinesin inhibitors targeting Eg5/Kinesin Family Member 11 (ispinesib, filanesib) advanced to clinical trials but failed due to dose-limiting hematological toxicities and narrow therapeutic indices. These setbacks underscored the need for agents targeting nonessential mitotic regulators in healthy tissues. Kinesin Family Member 18A emerged as a superior candidate following functional genomic screens linking its essentiality to chromosomal instability and whole-genome doubling [2] [3] [10].
Chemical Profile and Mechanism of Action of Kif18A-IN-2
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3